3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-methoxyaniline with formaldehyde and phenol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.
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Step 1: Formation of Schiff Base
Reagents: 4-methoxyaniline, formaldehyde
Conditions: Acidic or basic medium
Product: Schiff base intermediate
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Step 2: Cyclization
Reagents: Schiff base intermediate, phenol
Conditions: Elevated temperature, acidic or basic medium
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazine ring can be reduced to form a dihydrobenzoxazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 3-(4-Chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
CAS No. |
51892-02-5 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H15NO2/c1-17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)18-11-16/h2-9H,10-11H2,1H3 |
InChI Key |
OBOJSLQNQYPVSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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